(5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide
(5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide
Numerous analogs of arachidonoyl ethanolamide (AEA) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty amide acyl hydrolase (FAAH) within the neurons. VDM11 is an AEA transport inhibitor with essentially no activity on either the central cannabinoid receptor (CB1), peripheral cannabinoid receptor (CB2), or the vanilloid receptor 1 (VR1). However, VDM11 inhibits FAAH and monoacylglycerol lipase (MAGL) and may act as an alternative FAAH substrate. At a concentration of 3 µM, VDM11, like AM404, inhibits glutamergic synaptic transmission between hippocampal neurons. The mechanism of this effect may be a direct action on sodium channels. Thus, the use of anandamide analogs as uptake inhibitors and interpretation of the results must be undertaken with care.
VDM-11 is a selective inhibitor of the anandamide membrane transporter.
A potent and selective inhibitor of the anandamide membrane transporter (AMT) with IC50 values of 4-11 μM. Displays negligible agonist activity at the hVR1 receptor and very weak action at CB1 and CB2 receptors. Ki values are > 5-10 μM at CB1 and CB2. Active in vivo.
VDM-11 is a selective inhibitor of the anandamide membrane transporter.
A potent and selective inhibitor of the anandamide membrane transporter (AMT) with IC50 values of 4-11 μM. Displays negligible agonist activity at the hVR1 receptor and very weak action at CB1 and CB2 receptors. Ki values are > 5-10 μM at CB1 and CB2. Active in vivo.
Brand Name:
Vulcanchem
CAS No.:
313998-81-1
VCID:
VC0004351
InChI:
InChI=1S/C27H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)28-26-22-21-25(29)23-24(26)2/h7-8,10-11,13-14,16-17,21-23,29H,3-6,9,12,15,18-20H2,1-2H3,(H,28,30)/b8-7-,11-10-,14-13-,17-16-
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C
Molecular Formula:
C27H39NO2
Molecular Weight:
409.6 g/mol
(5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide
CAS No.: 313998-81-1
VCID: VC0004351
Molecular Formula: C27H39NO2
Molecular Weight: 409.6 g/mol
* For research use only. Not for human or veterinary use.

Description | Numerous analogs of arachidonoyl ethanolamide (AEA) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty amide acyl hydrolase (FAAH) within the neurons. VDM11 is an AEA transport inhibitor with essentially no activity on either the central cannabinoid receptor (CB1), peripheral cannabinoid receptor (CB2), or the vanilloid receptor 1 (VR1). However, VDM11 inhibits FAAH and monoacylglycerol lipase (MAGL) and may act as an alternative FAAH substrate. At a concentration of 3 µM, VDM11, like AM404, inhibits glutamergic synaptic transmission between hippocampal neurons. The mechanism of this effect may be a direct action on sodium channels. Thus, the use of anandamide analogs as uptake inhibitors and interpretation of the results must be undertaken with care. VDM-11 is a selective inhibitor of the anandamide membrane transporter. A potent and selective inhibitor of the anandamide membrane transporter (AMT) with IC50 values of 4-11 μM. Displays negligible agonist activity at the hVR1 receptor and very weak action at CB1 and CB2 receptors. Ki values are > 5-10 μM at CB1 and CB2. Active in vivo. |
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CAS No. | 313998-81-1 |
Product Name | (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide |
Molecular Formula | C27H39NO2 |
Molecular Weight | 409.6 g/mol |
IUPAC Name | (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide |
Standard InChI | InChI=1S/C27H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)28-26-22-21-25(29)23-24(26)2/h7-8,10-11,13-14,16-17,21-23,29H,3-6,9,12,15,18-20H2,1-2H3,(H,28,30)/b8-7-,11-10-,14-13-,17-16- |
Standard InChIKey | WUZWFRWVRHLXHZ-ZKWNWVNESA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=C(C=C(C=C1)O)C |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C |
Appearance | Assay:>98%A solution in ethanol |
Synonyms | (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide |
PubChem Compound | 9887748 |
Last Modified | Sep 12 2023 |
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